![molecular formula C12H9F3N2O2 B029230 5-甲基-N-(3-(三氟甲基)苯基)异恶唑-4-甲酰胺 CAS No. 61643-23-0](/img/structure/B29230.png)
5-甲基-N-(3-(三氟甲基)苯基)异恶唑-4-甲酰胺
描述
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, also known as 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Immunosuppressant Research:
- 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is studied as an impurity in Leflunomide formulations. Leflunomide is used to treat rheumatoid arthritis and psoriatic arthritis by inhibiting the proliferation of lymphocytes and reducing inflammation. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of Leflunomide products .
Drug Development:
- The compound's structural characteristics make it a candidate for further modifications aimed at enhancing its pharmacological properties. Researchers are investigating derivatives of this compound that could potentially lead to new therapeutic agents with improved activity against autoimmune diseases .
Chemical and Analytical Applications
Analytical Chemistry:
- In analytical testing, 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide serves as a reference standard for quality control in pharmaceutical manufacturing. Its presence in drug formulations necessitates accurate detection methods to comply with regulatory standards .
Structure-Activity Relationship (SAR) Studies:
- The compound is utilized in SAR studies to understand how structural variations influence biological activity. This knowledge aids in the design of more effective drugs with fewer side effects .
Biological Research Applications
Cell Biology:
- Research involving this compound includes its role in cell culture experiments where it may affect cell viability and proliferation rates. Understanding these effects can provide insights into its potential therapeutic applications or toxicological profiles .
Mechanistic Studies:
- Investigations into the mechanism of action of related compounds often include this molecule to elucidate pathways involved in immune response modulation. Such studies are vital for developing targeted therapies for autoimmune conditions .
-
Leflunomide Impurity Analysis:
- A study focusing on the impurity profile of Leflunomide highlighted the significance of monitoring 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide to ensure drug quality. The research emphasized the need for robust analytical methods to quantify this impurity in commercial formulations.
-
SAR Investigations:
- Researchers have conducted SAR studies on isoxazole derivatives, including this compound, revealing that modifications at the trifluoromethyl group significantly impact biological activity, paving the way for new drug candidates targeting inflammatory diseases.
-
Toxicological Assessments:
- Preliminary toxicological assessments indicate that while related compounds exhibit therapeutic potential, understanding the safety profile of impurities like 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is essential for clinical applications.
作用机制
Target of Action
The primary target of Leflunomide 3-Isomer is the T-cell proliferation . T-cells play a crucial role in the immune response, and their proliferation is a key step in the body’s defense against infections and diseases .
Mode of Action
Leflunomide 3-Isomer works by inhibiting the proliferation of T-cells . This is achieved by the compound converting to its active metabolite, A771726, in humans . This interaction with T-cells results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells .
Biochemical Pathways
This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of Leflunomide 3-Isomer include a high bioavailability of 80% . The compound is metabolized in the gastrointestinal mucosa and liver . The elimination half-life of Leflunomide 3-Isomer is between 14-18 days , and it is excreted via feces (48%) and urine (43%) . These properties impact the compound’s bioavailability and determine the dosage and frequency of administration.
Result of Action
The result of Leflunomide 3-Isomer’s action is a reduction in the symptoms of conditions like rheumatoid arthritis . By inhibiting T-cell proliferation, the compound can decrease inflammation and slow the progression of autoimmune diseases .
Action Environment
The action, efficacy, and stability of Leflunomide 3-Isomer can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 0-10°C . Additionally, factors such as the patient’s overall health, other medications they are taking, and their individual response to treatment can influence the compound’s efficacy.
生物活性
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C12H10F3N2O2
- Molecular Weight : 270.22 g/mol
- Structure : The compound features an isoxazole ring with a trifluoromethyl group and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, particularly against various cancer cell lines.
- Cytotoxicity Assays : In vitro testing against cancer cell lines such as Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) demonstrated significant cytotoxic effects. For instance:
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
Hep3B | 18.07 | Induces apoptosis |
HeLa | 10.50 | Cell cycle arrest |
MCF7 | 15.20 | Apoptosis via caspase activation |
The mechanism by which 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide exerts its effects involves several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells through the activation of caspases, particularly caspase-3/7, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, indicating its potential as a chemotherapeutic agent that disrupts normal cell cycle progression .
Case Studies
-
Clinical Evaluation in Renal Allograft Recipients :
- A small clinical trial investigated the use of leflunomide (a related isoxazole derivative) in renal transplant patients with symptomatic cytomegalovirus (CMV) disease who could not afford standard treatment. The study indicated that leflunomide was effective without significant adverse effects, suggesting a promising profile for similar compounds like 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide in immunocompromised patients .
- Comparative Studies with Other Isoxazole Derivatives :
属性
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQQKBZIFSAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210661 | |
Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61643-23-0 | |
Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61643-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D26R0ANW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。